[(2-Hexylcyclopentylidene)amino]thiourea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BLT-1 is synthesized through a reaction involving thiosemicarbazide and a cyclopentanone derivative. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the process .
Industrial Production Methods
Industrial production of BLT-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BLT-1 undergoes several types of chemical reactions, including:
Oxidation: BLT-1 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: BLT-1 can participate in substitution reactions, where one of its functional groups is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiosemicarbazone derivatives, while reduction can produce reduced thiosemicarbazone forms .
Scientific Research Applications
BLT-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of lipid transfer processes.
Biology: Investigated for its role in inhibiting the entry of the hepatitis C virus into cells.
Medicine: Explored as a potential therapeutic agent for conditions involving lipid metabolism and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid transfer mechanisms
Mechanism of Action
BLT-1 exerts its effects by selectively inhibiting the scavenger receptor B, type 1 (SR-BI). This receptor is involved in the transfer of lipids between high-density lipoproteins and cells. By inhibiting this receptor, BLT-1 effectively blocks the entry of the hepatitis C virus into cells. The molecular targets and pathways involved include the lipid transfer pathways mediated by SR-BI .
Comparison with Similar Compounds
BLT-1 is unique in its selective inhibition of the scavenger receptor B, type 1. Similar compounds include other thiosemicarbazone derivatives and copper chelators, such as:
BLT-2: Another inhibitor of SR-BI, but with different selectivity and potency.
Thiosemicarbazone derivatives: Compounds with similar structures but varying biological activities.
Copper chelators: Other compounds that chelate copper but may not inhibit SR-BI
BLT-1 stands out due to its specific inhibition of SR-BI and its potent antiviral activity against the hepatitis C virus .
Properties
IUPAC Name |
[(E)-(2-hexylcyclopentylidene)amino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC\1CCC/C1=N\NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430563 | |
Record name | [(2-hexylcyclopentylidene)amino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321673-30-7 | |
Record name | [(2-hexylcyclopentylidene)amino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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